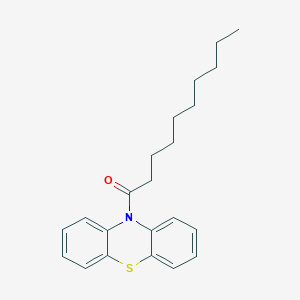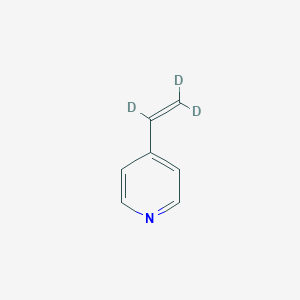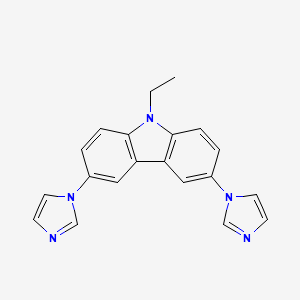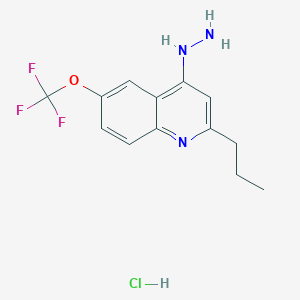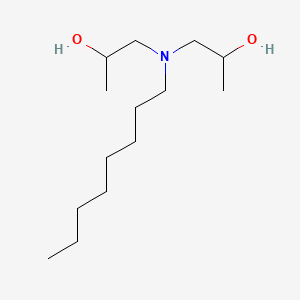![molecular formula C12H17FN2O8S2 B15344075 [(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate CAS No. 23721-20-2](/img/structure/B15344075.png)
[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate is a chemical compound with the molecular formula C12H17FN2O8S2
Preparation Methods
The synthesis of [(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate typically involves a series of chemical reactions. One common method includes the reaction of 3-fluoro-4-nitroaniline with diethanolamine, followed by the introduction of methanesulfonyl chloride under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common reagents used in these reactions include hydrogen gas for reduction, halogens for substitution, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that include the inhibition or activation of specific biochemical processes. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
[(3-Fluoro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate can be compared with similar compounds such as:
[(3-Methyl-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate: This compound has a methyl group instead of a fluoro group, leading to different chemical and biological properties.
[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
CAS No. |
23721-20-2 |
|---|---|
Molecular Formula |
C12H17FN2O8S2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
2-[3-fluoro-N-(2-methylsulfonyloxyethyl)-4-nitroanilino]ethyl methanesulfonate |
InChI |
InChI=1S/C12H17FN2O8S2/c1-24(18,19)22-7-5-14(6-8-23-25(2,20)21)10-3-4-12(15(16)17)11(13)9-10/h3-4,9H,5-8H2,1-2H3 |
InChI Key |
WMBJSDQAESMIML-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCN(CCOS(=O)(=O)C)C1=CC(=C(C=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


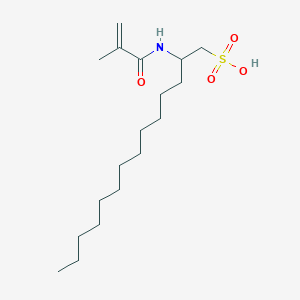
![Dimethyl-[2-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]ethyl]azanium;chloride](/img/structure/B15344000.png)

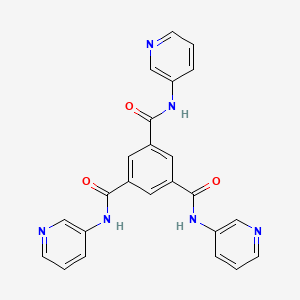

![{4-(Benzylamino)-3-[(tert-butoxycarbonyl)amino]-4-oxobutyl}(dimethyl)sulfanium iodide](/img/structure/B15344015.png)
